molecular formula C16H15ClN2O5S B11014830 3-(benzylsulfonyl)-N-(2-chloro-5-nitrophenyl)propanamide

3-(benzylsulfonyl)-N-(2-chloro-5-nitrophenyl)propanamide

Cat. No.: B11014830
M. Wt: 382.8 g/mol
InChI Key: WMNOCKZHSOFLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylsulfonyl)-N-(2-chloro-5-nitrophenyl)propanamide is an organic compound with a complex structure, featuring a benzylsulfonyl group, a chloronitrophenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(2-chloro-5-nitrophenyl)propanamide typically involves multiple steps:

    Formation of the Benzylsulfonyl Intermediate: Benzyl chloride reacts with sodium sulfite to form benzylsulfonyl chloride.

    Nucleophilic Substitution: The benzylsulfonyl chloride undergoes nucleophilic substitution with 2-chloro-5-nitroaniline to form the intermediate benzylsulfonyl-2-chloro-5-nitroaniline.

    Amidation: The intermediate is then reacted with 3-bromopropanoic acid in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzylsulfonyl)-N-(2-chloro-5-nitrophenyl)propanamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its structural complexity. It may serve as a model compound for developing new inhibitors for specific enzymes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the nitro and sulfonyl groups suggests possible applications in developing anti-inflammatory or antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other advanced materials.

Mechanism of Action

The mechanism by which 3-(benzylsulfonyl)-N-(2-chloro-5-nitrophenyl)propanamide exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of an enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylsulfonyl)-N-(2-chlorophenyl)propanamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    3-(Benzylsulfonyl)-N-(2-nitrophenyl)propanamide:

    3-(Benzylsulfonyl)-N-(2-chloro-4-nitrophenyl)propanamide: Similar structure but with the nitro group in a different position, potentially altering its reactivity and interactions.

Uniqueness

3-(Benzylsulfonyl)-N-(2-chloro-5-nitrophenyl)propanamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The combination of benzylsulfonyl, chloronitrophenyl, and propanamide groups provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C16H15ClN2O5S

Molecular Weight

382.8 g/mol

IUPAC Name

3-benzylsulfonyl-N-(2-chloro-5-nitrophenyl)propanamide

InChI

InChI=1S/C16H15ClN2O5S/c17-14-7-6-13(19(21)22)10-15(14)18-16(20)8-9-25(23,24)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,20)

InChI Key

WMNOCKZHSOFLGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.